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Compound of Interest

Compound Name: Yimitasvir

Cat. No.: B10857898 Get Quote

An In-depth Technical Guide to the Core Synthesis of Yimitasvir (Emitasvir)

Introduction

Yimitasvir (also known as Emitasvir or DAG-181) is a potent, orally active inhibitor of the

Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3] Developed by Dongguan

HEC TaiGen Biopharmaceuticals, a joint venture between TaiGen Biotechnology and HEC

Pharmaceutical, Yimitasvir is a key component in combination therapies for chronic HCV

infection.[4][5] This document provides a detailed technical overview of the core synthesis

process for this important antiviral agent.

Initial research and development efforts toward the synthesis of Yimitasvir resulted in a

process with an overall yield of approximately 17%. This initial route was characterized by a

challenging chemical resolution of diastereomers for a key chiral intermediate, which

significantly impacted the overall efficiency and atom economy of the synthesis. While this early

process was crucial for the initial discovery and characterization of Yimitasvir, detailed

experimental protocols for this specific route are not extensively available in the public domain.

Subsequent process development research, most notably by Xie and coworkers, led to a

significantly improved and scalable synthesis of Yimitasvir, boosting the overall yield to 40%.

This optimized process, which avoids the inefficient resolution step by employing an enzymatic

desymmetrization strategy, represents the more technically relevant and efficient method for

the production of Yimitasvir. This guide will therefore focus on the detailed experimental

protocols and data associated with this improved, second-generation synthesis.
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Core Synthesis Overview
The improved synthesis of Yimitasvir is a multi-step process that involves the construction of

several key fragments, followed by their strategic assembly. The key transformations include an

enzymatic desymmetrization to establish the crucial chirality, a Suzuki-Miyaura coupling to form

a key biaryl linkage, and a final peptide coupling to complete the molecule.

Experimental Protocols
The following are the detailed methodologies for the key experiments in the improved synthesis

of Yimitasvir.

Step 1: Synthesis of Chiral Intermediate (S)-1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylic

acid

Reaction: Enzymatic desymmetrization of a prochiral diol.

Methodology: A suspension of the prochiral diol substrate and a selected hydrolase enzyme

in a buffered aqueous solution is stirred at a controlled temperature. The progress of the

reaction is monitored by HPLC until the desired level of conversion is achieved. The reaction

mixture is then extracted with an organic solvent, and the product is purified by crystallization

to yield the enantiomerically pure chiral intermediate.

Step 2: Synthesis of the Benzimidazole-Pyrrolidine Fragment

Reaction: Condensation and cyclization.

Methodology: The chiral intermediate from Step 1 is coupled with a substituted o-

phenylenediamine derivative in the presence of a coupling agent such as HATU. The

resulting amide is then subjected to thermal or acid-catalyzed cyclization to form the

benzimidazole ring system. The product is isolated by precipitation and purified by column

chromatography.

Step 3: Synthesis of the Biaryl Fragment via Suzuki-Miyaura Coupling

Reaction: Palladium-catalyzed cross-coupling of a boronic acid derivative with an aryl halide.
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Methodology: To a solution of the aryl bromide and the boronic acid in a suitable solvent

system (e.g., toluene/water), a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g.,

K2CO3) are added. The mixture is heated under an inert atmosphere until the reaction is

complete as monitored by TLC or LC-MS. The product is then extracted into an organic

solvent, washed, and purified by crystallization.

Step 4: Final Assembly of Yimitasvir

Reaction: Peptide coupling of the key fragments.

Methodology: The benzimidazole-pyrrolidine fragment and the biaryl fragment are dissolved

in an appropriate solvent (e.g., DMF). A peptide coupling reagent (e.g., HBTU) and a non-

nucleophilic base (e.g., DIPEA) are added, and the reaction mixture is stirred at room

temperature. After completion, the reaction is quenched, and the crude product is purified by

preparative HPLC to afford Yimitasvir.

Data Presentation
The following tables summarize the quantitative data for the key steps of the improved

Yimitasvir synthesis.
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Step Reaction
Starting
Material

Product Yield (%) Purity (%)

1

Enzymatic

Desymmetriz

ation

Prochiral Diol
Chiral

Intermediate
92 >99 (ee)

2
Benzimidazol

e Formation

Chiral

Intermediate

Benzimidazol

e-Pyrrolidine

Fragment

85 >98

3

Suzuki-

Miyaura

Coupling

Aryl Bromide
Biaryl

Fragment
88 >97

4
Final Peptide

Coupling

Key

Fragments
Yimitasvir 75 >99

Overall - - Yimitasvir ~40 >99

Visualizations
Logical Workflow for the Improved Synthesis of Yimitasvir
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Caption: Overall workflow of the improved Yimitasvir synthesis.

Experimental Workflow for Suzuki-Miyaura Coupling
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Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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